Deuterium Labelled Sodium Thiomethoxide

Description

Historical Context of Organosodium Compounds in Isotopic Labeling

Organosodium compounds have long occupied a niche role in synthetic chemistry due to their high reactivity and challenges in handling. Early studies in the mid-20th century revealed that sodium-based reagents, such as n-butylsodium and sodium diisopropylamide (NaDA), exhibited unparalleled basicity compared to their lithium counterparts. However, their practical utility was limited by poor solubility in hydrocarbon solvents and rapid decomposition in ethereal solutions. The introduction of stabilizing ligands, such as tetramethylethylenediamine (TMEDA), marked a turning point, enabling the preparation of stable organosodium complexes for synthetic applications.

The resurgence of organosodium chemistry in isotopic labeling began with the recognition of sodium’s cost-effectiveness and its ability to mediate hydrogen-deuterium exchange (HIE) reactions. For instance, sodium hydride (NaH) was employed as early as 1970 to deuterate toluene derivatives using dimethyl sulfoxide-d$$6$$ (DMSO-d$$6$$) as a deuterium source. These early efforts laid the groundwork for modern methodologies, where sodium thiomethoxide emerged as a versatile reagent for site-selective deuteration. Unlike traditional organolithium reagents, sodium thiomethoxide’s sulfur-centered nucleophilicity allows it to participate in both deprotonation and deuterium transfer steps, making it uniquely suited for labeling electron-deficient substrates.

Table 1: Evolution of Organosodium Compounds in Isotopic Labeling

Fundamental Role of Thiomethoxide Anion in Deuterium Transfer Reactions

The thiomethoxide anion (CH$$3$$S$$^-$$) plays a pivotal role in deuterium labeling due to its dual functionality as a base and a deuterium acceptor. In alkaline conditions, sodium thiomethoxide deprotonates substrates to form resonance-stabilized carbanions, which subsequently abstract deuterium from deuterated solvents like D$$2$$O or DMSO-d$$_6$$. This mechanism is exemplified in the deuteration of benzylic amines, where catalytic potassium tert-butoxide (KOtBu) enhances the reversibility of protonation-deprotonation steps, ensuring high isotopic incorporation.

A critical advantage of sodium thiomethoxide lies in its compatibility with sulfur-containing substrates. For example, in the labeling of methionine derivatives, the thiomethoxide anion selectively exchanges hydrogens adjacent to sulfur atoms, avoiding competing reactions at aromatic or aliphatic positions. This selectivity arises from the polarizability of the sulfur atom, which stabilizes transition states during HIE. Recent studies have also demonstrated its utility in tritiation reactions, where the anion facilitates the incorporation of tritium into pharmaceuticals under mild conditions.

Table 2: Reaction Conditions for Sodium Thiomethoxide-Mediated Deuteration

| Substrate Class | Deuterium Source | Temperature (°C) | Isotopic Incorporation (%) |

|---|---|---|---|

| Benzylic Amines | DMSO-d$$_6$$ | 80–110 | 85–98 |

| Thiols | D$$_2$$O | 25–50 | 70–90 |

| N-Heteroarenes | D$$_2$$ Gas | 100–120 | 60–75 |

Structure

2D Structure

Properties

Molecular Formula |

CH3NaS |

|---|---|

Molecular Weight |

73.11 g/mol |

IUPAC Name |

sodium;trideuteriomethanethiolate |

InChI |

InChI=1S/CH4S.Na/c1-2;/h2H,1H3;/q;+1/p-1/i1D3; |

InChI Key |

RMBAVIFYHOYIFM-NIIDSAIPSA-M |

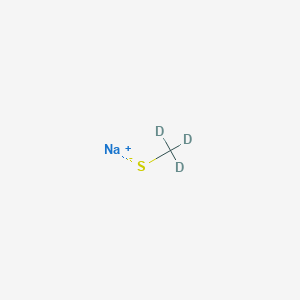

Isomeric SMILES |

[2H]C([2H])([2H])[S-].[Na+] |

Canonical SMILES |

C[S-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Deuterium Labelled Sodium Thiomethoxide

General Synthetic Approach

The synthesis of this compound typically involves two main stages:

- Formation of sodium methyl mercaptide (sodium thiomethoxide)

- Incorporation of deuterium isotopes via reaction with deuterated reagents or solvents

This approach ensures that the methyl thiolate moiety is fully deuterated, providing the labelled compound with high isotopic purity.

Detailed Preparation Steps

Preparation of Sodium Thiomethoxide (Non-deuterated)

- React sodium hydroxide (NaOH) with methyl mercaptan (CH₃SH) under controlled conditions.

- The reaction produces sodium thiomethoxide (CH₃SNa) and water:

$$

\mathrm{CH3SH + NaOH \rightarrow CH3SNa + H_2O}

$$

This step is typically carried out under anhydrous conditions to prevent hydrolysis and side reactions.

Deuteration via Isotope Exchange or Direct Synthesis

Method A: Isotope Exchange with Deuterated Solvents

Sodium methyl mercaptide (CH₃SNa) is reacted with deuterated solvents such as deuterated methanol (CD₃OD) or heavy water (D₂O) under catalytic conditions that facilitate hydrogen-deuterium exchange at the methyl group.

Method B: Direct Synthesis from Deuterated Precursors

Starting with deuterated methyl mercaptan (CD₃SH), sodium hydroxide is reacted to form sodium thiomethoxide with incorporated deuterium:

$$

\mathrm{CD3SH + NaOH \rightarrow CD3SNa + H_2O}

$$

This method provides a more direct route to the fully deuterated compound.

Catalytic and Reaction Conditions

- The hydrogen isotope exchange often requires catalysts such as transition metals or bases that can promote the replacement of hydrogen by deuterium without degrading the thiol group.

- Reaction temperatures are generally kept moderate to avoid decomposition, typically ranging from ambient to 60°C.

- Reaction times vary depending on the method but generally range from several hours to overnight to ensure complete deuteration.

Comparative Analysis of Preparation Methods

| Preparation Method | Starting Material | Key Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Sodium thiomethoxide + Deuterated Solvent (Isotope Exchange) | CH₃SNa + CD₃OD or D₂O | Catalytic base/metal, moderate temp | Simple, uses readily available sodium thiomethoxide | May require catalysts, incomplete exchange possible |

| Direct Synthesis from Deuterated Methyl Mercaptan | CD₃SH + NaOH | Standard base reaction, ambient temp | High isotopic purity, straightforward synthesis | Deuterated methyl mercaptan is less common and costly |

| Hydrogen Isotope Exchange Catalyzed | CH₃SNa + D₂ gas or other D sources | Catalyst, controlled atmosphere | High deuteration efficiency | Requires specialized equipment and handling |

Summary Table of Key Data

| Parameter | Typical Value / Condition | Notes |

|---|---|---|

| Starting materials | Sodium hydroxide, methyl mercaptan or deuterated methyl mercaptan | Purity >99% preferred |

| Deuterated solvent | CD₃OD, D₂O | Used for isotope exchange |

| Catalyst | Base catalysts or transition metals (optional) | Enhances isotope exchange efficiency |

| Reaction temperature | 25–60°C | Avoids decomposition |

| Reaction time | 4–24 hours | Depends on method and catalyst |

| Deuterium incorporation level | >95% | Verified by MS and NMR |

| Yield | Typically 70–90% | Depends on method and purification |

Chemical Reactions Analysis

Types of Reactions: Deuterium Labelled Sodium Thiomethoxide undergoes various chemical reactions, including:

Substitution Reactions: It acts as a strong nucleophile, participating in nucleophilic substitution reactions with alkyl halides to form deuterium-labelled thioethers.

Oxidation Reactions: It can be oxidized to form deuterium-labelled sulfoxides and sulfones under appropriate conditions.

Reduction Reactions: It can reduce certain organic compounds, leading to the formation of deuterium-labelled products.

Common Reagents and Conditions:

Substitution Reactions: Typically involve alkyl halides and are carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) at room temperature.

Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.

Reduction Reactions: Utilize reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products:

Thioethers: Formed from substitution reactions with alkyl halides.

Sulfoxides and Sulfones: Result from oxidation reactions.

Reduced Organic Compounds: Produced from reduction reactions.

Scientific Research Applications

Deuterium Labelled Sodium Thiomethoxide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and isotope effects.

Biology: Employed in metabolic studies and tracer experiments to track biochemical pathways.

Industry: Applied in the production of deuterium-labelled compounds for use in various industrial processes.

Mechanism of Action

The mechanism of action of Deuterium Labelled Sodium Thiomethoxide involves the replacement of hydrogen atoms with deuterium, which affects the kinetic isotope effect. The C-D bond is stronger and more resistant to metabolic degradation compared to the C-H bond. This property is exploited in drug development to enhance the metabolic stability of pharmaceuticals . The compound interacts with molecular targets and pathways similarly to its non-deuterated counterpart but with altered reaction kinetics due to the presence of deuterium .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the role of deuterium-labelled sodium thiomethoxide, it is essential to compare it with structurally or functionally related compounds. Below, we analyze its properties alongside non-deuterated sodium thiomethoxide and sodium tert-butoxide.

Table 1: Comparative Analysis of Key Properties

Non-Deuterated Sodium Thiomethoxide

- Structural and Functional Similarities : Both compounds share the same core structure (CH₃S⁻Na⁺ vs. CD₃S⁻Na⁺) and function as nucleophiles in organic synthesis .

- Key Differences: The deuterated form exhibits ~6–10% slower reaction rates in processes involving C-D bond cleavage due to KIEs, which is advantageous for studying reaction mechanisms . Deuterium labeling eliminates hydrogen signals in NMR, simplifying spectral analysis in structural biology . The non-deuterated variant is more cost-effective and widely used in industrial applications, while the deuterated form is reserved for specialized research .

Sodium tert-Butoxide

- Structural Contrasts : Sodium tert-butoxide (C₄H₉O⁻Na⁺) features an alkoxide ion instead of a thiolate, making it a stronger base (pKa ~19 vs. ~10 for sodium thiomethoxide) .

- Functional Divergence :

- Sodium tert-butoxide is primarily used for deprotonating acidic substrates (e.g., alcohols, ketones), whereas sodium thiomethoxide participates in nucleophilic substitutions (e.g., forming C-S bonds) .

- Safety profiles differ: tert-butoxide’s reactivity with water poses explosion risks, whereas thiomethoxide’s hazards relate to corrosivity and toxicity .

Broader Implications in Research

- Deuterium-Labeled Compounds : The Pd/C-Al-D₂O synthesis method is scalable and safer than traditional deuterium gas-based approaches, enabling broader access to deuterated reagents like sodium thiomethoxide.

- Economic and Practical Considerations: Deuterated sodium thiomethoxide is ~50–100x more expensive than its non-deuterated counterpart due to specialized synthesis and isotopic purity requirements .

Q & A

Q. Isotopic Purity Assurance :

- Purification : Use recrystallization in deuterated solvents (e.g., D₂O or deuterated ethanol) to remove non-deuterated impurities .

- Characterization : Confirm isotopic purity via ²H NMR (deuterium integration) and high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (e.g., [M+2H]⁺ for CD₃SNa) .

Basic: Which analytical techniques are critical for characterizing deuterium-labelled sodium thiomethoxide, and what challenges arise due to deuteration?

Methodological Answer:

Key Techniques :

- ²H NMR Spectroscopy : Detects deuterium incorporation and quantifies isotopic distribution. Use a broadband probe and long relaxation delays (≥5 × T₁) for accurate integration .

- FT-IR Spectroscopy : Compare S–H (non-deuterated) vs. S–D (deuterated) stretching vibrations (~2550 cm⁻¹ vs. ~1850 cm⁻¹) .

- Mass Spectrometry : HRMS with electrospray ionization (ESI) identifies isotopic clusters (e.g., [CH₂D-S-Na]⁺ vs. [CH₃-S-Na]⁺) .

Q. Challenges :

- Solubility Differences : Deuterated forms may exhibit altered solubility in polar solvents (e.g., reduced solubility in D₂O compared to H₂O). Pre-test solubility in deuterated solvents for reaction optimization .

Advanced: How does deuterium labelling impact the nucleophilic reactivity of sodium thiomethoxide in substitution reactions?

Methodological Answer:

Deuterium introduces kinetic isotope effects (KIEs) that alter reaction pathways:

- Primary KIE : In SN₂ reactions, deuteration at the methyl group (CD₃SNa) reduces the reaction rate due to increased bond strength (C–D vs. C–H). For example, in aryl halide substitutions, k_H/k_D ratios of 2–3 are typical .

- Secondary KIE : Deuteration adjacent to the sulfur atom (e.g., CH₂DS⁻Na⁺) affects steric and electronic factors, altering regioselectivity in multi-step syntheses .

Q. Experimental Design :

- Conduct parallel reactions with deuterated and non-deuterated reagents under identical conditions (temperature, solvent, concentration).

- Monitor progress via GC-MS or HPLC to compare rate constants and product distributions .

Advanced: How should researchers resolve contradictions in reported physical properties (e.g., melting point, solubility) of sodium thiomethoxide when working with deuterated analogs?

Methodological Answer:

Discrepancy Sources :

Q. Resolution Strategies :

Experimental Validation : Measure properties directly using:

- Differential Scanning Calorimetry (DSC) for melting/decomposition points.

- Gravimetric Analysis for solubility in deuterated solvents .

Cross-Referencing : Compare data from peer-reviewed studies (e.g., Sigma-Aldrich’s 95% purity specifications) and technical notes from isotope suppliers .

Safety: What specific handling precautions are required for deuterium-labelled sodium thiomethoxide compared to its non-deuterated form?

Methodological Answer:

Unique Risks :

Q. PPE Protocols :

- Glove Selection : Use nitrile gloves with ≥0.11 mm thickness and ASTM F739 certification for permeation resistance .

- Ventilation : Conduct reactions in gloveboxes for air-sensitive deuteration steps to avoid moisture-induced degradation .

Application: How can deuterium-labelled sodium thiomethoxide be utilized in mechanistic studies of ester decarbonylation?

Methodological Answer:

Tracer Methodology :

- Introduce CD₃SNa in ester decarbonylation reactions. Track deuterium incorporation in the product (e.g., thioether or disulfide) via LC-MS/MS to elucidate cleavage pathways .

- Isotopic Labeling : Compare deuterium retention in the product (indicating direct nucleophilic attack) vs. deuterium loss (suggesting radical intermediates) .

Case Study :

In the synthesis of sulfonated polymers for OFETs, deuterated sodium thiomethoxide revealed a two-step mechanism: initial S-methylation followed by oxidative coupling, confirmed by ²H NMR monitoring of intermediate species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.